molecular formula C14H16N2O5 B13536697 2-(2-Oxo-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid

2-(2-Oxo-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid

Cat. No.: B13536697
M. Wt: 292.29 g/mol
InChI Key: DLGBYVUBCGVHON-UHFFFAOYSA-N
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Description

2-(2-Oxo-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid is a complex organic compound that features a piperazine ring substituted with a phenylmethoxycarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenylmethoxycarbonyl Group: This step involves the reaction of the piperazine derivative with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Oxo-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group may interact with hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.

    2-(2-Oxopyrrolidin-1-yl)acetic acid: Used in the treatment of central nervous system disorders.

    Phenylpiracetam: A nootropic drug with cognitive-enhancing properties.

Uniqueness

2-(2-Oxo-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxycarbonyl group enhances its hydrophobic interactions, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

2-(2-oxo-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C14H16N2O5/c17-12-8-16(7-6-15(12)9-13(18)19)14(20)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,18,19)

InChI Key

DLGBYVUBCGVHON-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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